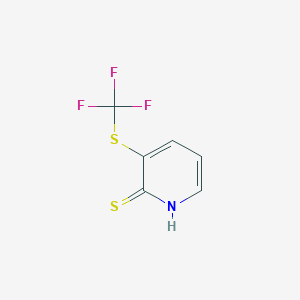

3-Trifluoromethylsulfanyl-1H-pyridine-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethylsulfanyl)-1H-pyridine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NS2/c7-6(8,9)12-4-2-1-3-10-5(4)11/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBSDYIZNUWBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trifluoromethylsulfanyl 1h Pyridine 2 Thione and Its Analogues

Direct Synthetic Approaches

Direct synthetic approaches to 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione and its analogues primarily involve the construction of the pyridine-2-thione ring system with the trifluoromethylsulfanyl group already in place or the subsequent modification of a pre-formed pyridine-2-thione core.

The formation of the pyridine-2-thione ring is a key step in the synthesis of the target compound. Various cyclization and heterocyclization strategies have been developed for the synthesis of substituted pyridine-2(1H)-thiones. These methods often utilize multicomponent reactions, which offer the advantage of building complex molecules in a single step from simple starting materials.

One common approach involves the reaction of an active methylene (B1212753) compound, a 1,3-dicarbonyl compound or its equivalent, an ammonia (B1221849) source, and a sulfur-containing reagent. For instance, the reaction of acetylacetone (B45752) with dimethylformamide dimethyl acetal (B89532) (DMFDMA) yields an enamine, which can then react with cyanothioacetamide to form a substituted pyridinethione. neliti.comresearchgate.net While not directly yielding the 3-trifluoromethylsulfanyl derivative, this methodology highlights a general strategy for constructing the pyridine-2-thione core, which could be adapted by using appropriately substituted starting materials.

Researchers have also explored the synthesis of fused pyridazine (B1198779) systems, which share some synthetic principles with pyridine (B92270) synthesis, starting from 1,3-diketones. nih.gov These strategies often involve a Diaza-Wittig reaction as a key step. Such approaches could potentially be modified to produce pyridine-2-thiones by employing suitable precursors.

The table below summarizes some cyclization strategies for the synthesis of pyridine-2-thione derivatives.

| Starting Materials | Reagents | Product Type | Reference |

| Acetylacetone, Cyanothioacetamide | Dimethylformamide dimethyl acetal (DMFDMA) | 5-Acetyl-6-methyl-3-cyano-1H-pyridine-2-thione | neliti.comresearchgate.net |

| 1,3-Diketones | Diaza-Wittig reagents | Fused Pyridazines | nih.gov |

| Active methylene compounds, α,β-unsaturated ketones | Sulfur, ammonia source | Substituted Pyridine-2-thiones | General methodology |

Another direct approach involves the derivatization of a pre-existing pyridine-2-thione ring. This can be achieved by introducing the trifluoromethylsulfanyl group onto the pyridine core. However, direct trifluoromethylthiolation of pyridine-2-thiones can be challenging due to the electron-rich nature of the ring and the potential for side reactions at the sulfur atom of the thione group.

A more common strategy is to perform reactions at other positions of the pyridine-2-thione ring. For example, the acetyl group of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile can be readily modified. researchgate.net While this does not directly introduce the trifluoromethylsulfanyl group at the 3-position, it demonstrates the feasibility of modifying the pyridine-2-thione scaffold. The introduction of the trifluoromethylsulfanyl group is more specifically addressed in the following sections.

Introduction of the Trifluoromethylsulfanyl Moiety

The introduction of the trifluoromethylsulfanyl (SCF3) group is a critical step in the synthesis of the target compound and its analogues. This can be accomplished through various trifluoromethylthiolating reagents and strategies, either by direct functionalization of a pyridine ring or by incorporating a trifluoromethyl-containing building block during the ring construction.

Both electrophilic and nucleophilic trifluoromethylthiolating reagents have been developed and utilized for the introduction of the SCF3 group onto aromatic and heteroaromatic rings.

Electrophilic Trifluoromethylthiolation: Electrophilic trifluoromethylthiolating reagents are often used for the direct C-H trifluoromethylthiolation of arenes and heteroarenes. These reagents typically feature a trifluoromethylthio group attached to an electron-withdrawing group, rendering the SCF3 group electrophilic. For instance, N-(trifluoromethylthio)saccharin has been shown to be an effective reagent for the trifluoromethylthiolation of electron-rich heterocycles in the presence of a Lewis acid catalyst. snnu.edu.cn The reaction likely proceeds through a Friedel-Crafts-type mechanism. While direct trifluoromethylthiolation of pyridine itself can be challenging due to its electron-deficient nature, this method has been successfully applied to more nucleophilic heterocyclic systems like indoles and imidazol[1,2-a]pyridines. snnu.edu.cn A method for the C3-selective trifluoromethylthiolation of pyridines has been developed, which relies on the generation of nucleophilic dihydropyridine (B1217469) intermediates that then react with electrophilic trifluoromethylthio sources. acs.orgnih.gov

Nucleophilic Trifluoromethylthiolation: Nucleophilic trifluoromethylthiolating reagents, such as trifluoromethanethiolate anion (CF3S-), can be used to introduce the SCF3 group via nucleophilic aromatic substitution (SNAr) reactions. rsc.org The CF3S- anion can be generated from precursors like thiocarbonyl difluoride or its trimer and a fluoride (B91410) source. rsc.org This approach is particularly effective for highly fluorinated pyridines, such as pentafluoropyridine (B1199360), where the fluorine atoms activate the ring towards nucleophilic attack. rsc.org The reaction of pentafluoropyridine with CF3S- initially yields 2,3,5,6-tetrafluoro-4-(trifluoromethylthio)pyridine. rsc.org

The table below provides examples of trifluoromethylthiolation reactions.

| Reagent Type | Reagent Example | Substrate | Product | Reference |

| Electrophilic | N-(Trifluoromethylthio)saccharin | Electron-rich heterocycles | Trifluoromethylthiolated heterocycles | snnu.edu.cn |

| Electrophilic | Electrophilic SCF3 source | Pyridines (via dihydropyridine intermediates) | C3-Trifluoromethylthiolated pyridines | acs.orgnih.gov |

| Nucleophilic | CF3S- anion | Pentafluoropyridine | 2,3,5,6-Tetrafluoro-4-(trifluoromethylthio)pyridine | rsc.org |

An alternative and widely used strategy for the synthesis of trifluoromethylpyridines involves the construction of the pyridine ring from building blocks that already contain the trifluoromethyl group. nih.govjst.go.jprsc.org This approach avoids the often harsh conditions and regioselectivity issues associated with direct trifluoromethylation or trifluoromethylthiolation of the pyridine ring.

Several trifluoromethyl-containing building blocks are commercially available or can be readily synthesized. These include ethyl 4,4,4-trifluoro-3-oxobutanoate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and 2,2,2-trifluoroacetyl chloride. jst.go.jp These building blocks can participate in various cyclocondensation reactions to form the pyridine ring. For example, a three-step synthesis of 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile has been developed from substituted vinylogous enamines, which are derived from trifluoromethyl-containing precursors. rsc.org

The use of trifluoromethyl-containing building blocks is a cornerstone in the industrial synthesis of many agrochemicals and pharmaceuticals containing the trifluoromethylpyridine moiety. nih.govresearchoutreach.org This strategy allows for the precise placement of the trifluoromethyl group on the pyridine ring. While these examples focus on the trifluoromethyl group, similar building blocks containing the trifluoromethylsulfanyl group could be envisioned and utilized in analogous cyclization reactions to directly construct this compound.

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyridine derivatives, to develop more environmentally friendly and sustainable processes. ijarsct.co.innih.gov These approaches focus on reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

For the synthesis of pyridine-2-thiones and their analogues, several green chemistry strategies can be employed. One-pot multicomponent reactions are inherently more sustainable as they reduce the number of synthetic steps, minimize waste generation, and save time and resources. acs.orgnih.gov The use of microwave irradiation as an energy source can significantly shorten reaction times and often leads to higher yields and cleaner reactions compared to conventional heating. acs.orgnih.gov

The development of environmentally benign catalytic systems is another key aspect of green chemistry. Ionic liquids, for example, have been explored as recyclable solvents and catalysts for the synthesis of pyridines. benthamscience.com Their low volatility and tunable properties make them attractive alternatives to traditional organic solvents. Furthermore, the use of solid-supported reagents and catalysts can simplify product purification and allow for catalyst recycling. ijarsct.co.in

While specific examples of green synthetic routes for this compound are not extensively documented, the general principles and methodologies developed for other pyridine derivatives can be readily adapted. Future research in this area will likely focus on combining multicomponent strategies with green reaction conditions, such as microwave assistance and the use of eco-friendly solvents and catalysts, to develop sustainable synthetic pathways to this important class of compounds.

Catalytic Methodologies in Synthesis

Catalytic methods are pivotal in the synthesis of complex molecules like this compound, offering efficient and selective routes. These methodologies often focus on the late-stage functionalization of a pre-formed pyridine or pyridinethione ring system.

A significant strategy for the introduction of the trifluoromethylsulfanyl group is the C-H trifluoromethylthiolation of pyridines. Research has demonstrated a method for the C3-selective C-H tri- and difluoromethylthiolation of pyridines. nih.gov This approach relies on the borane-catalyzed hydroboration of the pyridine ring to generate nucleophilic dihydropyridine intermediates. These intermediates then react with electrophilic trifluoromethylthio sources, followed by oxidative aromatization to yield the C3-functionalized pyridine. nih.gov This method has been successfully applied to the late-stage functionalization of pyridine-containing drugs, highlighting its potential for creating novel analogues. nih.gov

Another catalytic approach involves the copper-mediated trifluoromethylthiolation of halo-substituted pyridinones, which are structurally related to pyridinethiones. An operationally simple method utilizes (bpy)CuSCF3 (where bpy is 2,2'-bipyridine) as the trifluoromethylthiolating reagent for iodopyridinones. rsc.org This reaction demonstrates good functional group tolerance and scalability, affording trifluoromethylthiolated pyridinones in moderate to excellent yields. rsc.org

While direct catalytic synthesis of this compound is not extensively documented, these analogous reactions provide a strong foundation for its potential synthesis. A plausible route could involve the initial synthesis of a 3-halopyridine-2-thione, followed by a transition-metal-catalyzed cross-coupling reaction with a trifluoromethylthiolating agent.

Table 1: Catalytic Approaches for Trifluoromethylthiolation of Pyridine Derivatives

| Catalyst/Reagent | Substrate | Position of Functionalization | Yield (%) | Reference |

|---|---|---|---|---|

| Borane catalyst | Pyridines | C3 | Not specified | nih.gov |

| (bpy)CuSCF3 | Iodopyridinones | Varies | Moderate to Excellent | rsc.org |

Transition-Metal-Free Approaches

The development of transition-metal-free synthetic methods is a significant goal in modern chemistry, aiming to reduce costs and environmental impact. For the synthesis of this compound and its analogues, several transition-metal-free strategies can be envisaged.

One such approach is the nucleophilic substitution on a suitably activated pyridine ring. The CF3S⁻ anion, generated from precursors like thiocarbonyl difluoride and caesium fluoride, can react with highly electrophilic pyridines, such as pentafluoropyridine, to introduce the trifluoromethylthio group. rsc.org While this specific example involves a perfluorinated pyridine, it demonstrates the principle of nucleophilic aromatic substitution as a viable metal-free pathway.

Furthermore, a transition-metal-free direct trifluoromethylthiolation of indole (B1671886) derivatives using sodium trifluoromethanesulfinate (CF3SO2Na) has been reported. rsc.org This protocol is also applicable to other electron-rich heterocycles like pyrroles and enamines. rsc.org The underlying mechanism likely involves the generation of a trifluoromethylthiolating electrophile in situ. This methodology could potentially be adapted for the functionalization of the more nucleophilic pyridinethione tautomer.

Decarboxylative trifluoromethylthiolation presents another metal-free avenue. Lithium pyridylacetates have been shown to undergo decarboxylative trifluoromethylthiolation when treated with an electrophilic trifluoromethylthiolation reagent, such as N-(trifluoromethylthio)benzenesulfonimide, to afford trifluoromethyl thioethers. beilstein-journals.org This method effectively converts an ester group into a trifluoromethylthio group adjacent to the pyridine ring. beilstein-journals.org

The synthesis of the pyridinethione core itself can also be achieved through transition-metal-free methods. For instance, diverse substituted 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones have been synthesized via a Claisen condensation followed by a Thorpe-Guareschi reaction with cyanothioacetamide. researchgate.net

Table 2: Examples of Transition-Metal-Free Trifluoromethylthiolation Reactions

| Reagent | Substrate | Key Features | Reference |

|---|---|---|---|

| CF3S⁻ (from (CF2S)3/CsF) | Pentafluoropyridine | Nucleophilic Aromatic Substitution | rsc.org |

| CF3SO2Na | Indole derivatives | Electrophilic Trifluoromethylthiolation | rsc.org |

Thionyl Fluoride and Sulfuryl Fluoride Mediated Reactions

Thionyl fluoride (SOF2) and sulfuryl fluoride (SO2F2) are versatile reagents in fluorine chemistry, and while their direct role in the synthesis of this compound is not explicitly detailed in the literature, their reactivity suggests potential applications in the synthesis of key precursors or reagents.

Thionyl Fluoride (SOF2)

Thionyl fluoride is known to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. researchgate.net This reactivity could be harnessed in the preparation of trifluoromethylthiolating agents. Although underutilized, thionyl fluoride has been shown to be a powerful reagent for the synthesis of acyl fluorides from carboxylic acids. researchgate.net Preparative methods for thionyl fluoride often involve the reaction of thionyl chloride with a fluoride salt. researchgate.net

Sulfuryl Fluoride (SO2F2)

Sulfuryl fluoride is a colorless, odorless gas that is relatively resistant to hydrolysis. wikipedia.org It is a precursor to fluorosulfates and sulfamoyl fluorides. wikipedia.org While its primary application is as a fumigant, it also finds use in organic synthesis. nih.gov For instance, it can be prepared on a laboratory scale from 1,1'-sulfonyldiimidazole (B1293689) in the presence of potassium fluoride and an acid. wikipedia.org

The relevance of these reagents to the synthesis of the target molecule likely lies in their ability to act as precursors or activators in the formation of the trifluoromethylsulfanyl group. For example, the synthesis of electrophilic trifluoromethylthiolating agents often involves multi-step sequences where fluorinating agents play a crucial role. While direct reactions of thionyl fluoride or sulfuryl fluoride with a pyridine-2-thione to install the 3-trifluoromethylsulfanyl group have not been reported, their involvement in the synthesis of the necessary SCF3-donating reagents remains a plausible indirect application.

Table 3: Properties and Preparative Information for Thionyl Fluoride and Sulfuryl Fluoride

| Compound | Formula | Key Properties | Common Preparative Route | Reference |

|---|---|---|---|---|

| Thionyl Fluoride | SOF2 | Toxic gas, reagent for fluorination | Thionyl chloride and a fluoride salt | researchgate.net |

Reactivity and Reaction Mechanisms of 3 Trifluoromethylsulfanyl 1h Pyridine 2 Thione

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione is characterized by a dual nature. The exocyclic sulfur atom, particularly in its deprotonated thiolate form, is a soft and potent nucleophile. This makes it the primary site of attack for a variety of electrophiles, most notably in alkylation reactions. For instance, S-alkylation of similarly substituted trifluoromethyl-3-cyano-2(1H)-pyridinethiones proceeds readily with various alkylating agents, demonstrating the high nucleophilicity of the sulfur center. nih.gov

Conversely, the pyridine (B92270) ring is electron-deficient, a characteristic that is significantly amplified by the strong electron-withdrawing nature of the trifluoromethylsulfanyl (-SCF3) group. acs.orgiris-biotech.de This deactivation makes the ring system resistant to electrophilic aromatic substitution. Reactions that typically occur on electron-rich aromatic systems, such as nitration or Friedel-Crafts alkylation, are expected to be very difficult and require harsh conditions, if they proceed at all. The electron-poor character, however, would make the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present at positions 2, 4, or 6.

Tautomerism and Isomerization Studies

Like its parent compound, pyridine-2-thione, this compound exists in a tautomeric equilibrium with its corresponding thiol form, 3-(Trifluoromethylsulfanyl)pyridine-2-thiol. Extensive studies on the parent and related systems have shown that the thione form is thermodynamically more stable and predominates in solution, a preference that increases with solvent polarity. acs.orgrsc.orgcdnsciencepub.com

The stability of the thione tautomer is attributed to two main factors: the inherent strength of the C=S double bond within the thioamide resonance structure and its larger dipole moment, which is better stabilized by polar solvents. acs.org While the thiol form possesses aromaticity, the thioamide resonance stabilization in the thione form is significant. acs.orgstackexchange.com The strongly electron-withdrawing -SCF3 group at the 3-position is expected to further influence this equilibrium by modifying the electronic distribution in the ring, though the general preference for the thione form in polar media is expected to remain.

Table 1: Tautomeric Forms of the Compound

| Tautomer Name | Chemical Structure | Predominance | Key Stabilizing Factors |

|---|---|---|---|

| This compound | Pyridine ring with C=S and N-H | Major form in solution | Thioamide resonance, large dipole moment |

Transformations Involving the Thione Sulfur

The sulfur atom of the thione group is the most reactive site for many transformations. Its nucleophilicity allows it to readily participate in S-alkylation reactions to form 2-(alkylthio)pyridine derivatives. Studies on related trifluoromethyl-pyridinethiones confirm that this reaction is efficient with a wide range of alkylating agents, including methyl iodide and other halo compounds, typically proceeding under basic conditions. nih.govnih.gov

Another common transformation for pyridinethiones is oxidation. Depending on the reaction conditions and the oxidizing agent used, the sulfur can be oxidized to form a disulfide bridge with another molecule, yielding 1,2-bis(3-(trifluoromethylsulfanyl)pyridin-2-yl)disulfide. Harsher oxidation conditions can lead to the formation of the corresponding sulfonic acid. These reactions highlight the versatility of the thione sulfur in synthetic transformations.

Table 2: Representative Reactions at the Thione Sulfur

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| S-Alkylation | Methyl Iodide (CH3I) | 2-(Methylthio)pyridine derivative | nih.gov |

Role of the Trifluoromethylsulfanyl Group in Reaction Pathways

The trifluoromethylsulfanyl (-SCF3) group plays a crucial role in directing the reactivity of the molecule primarily through its powerful electronic effects. It is characterized as a strongly electron-withdrawing group, with Hammett constants (σp = 0.50, σm = 0.40) indicating its ability to significantly decrease electron density within the pyridine ring. acs.orgiris-biotech.de

This electron-withdrawing nature has several key consequences:

Ring Deactivation: It deactivates the pyridine ring towards electrophilic attack, making such reactions highly unfavorable. nih.gov

Increased Acidity: It increases the acidity of the N-H proton of the thione tautomer, facilitating its deprotonation to form the thiolate anion.

Enhanced Nucleophilicity of Conjugate Base: By stabilizing the negative charge on the resulting thiolate, the -SCF3 group enhances the nucleophilicity of the sulfur atom, promoting reactions such as S-alkylation. nih.gov

Furthermore, the -SCF3 group is known for its high lipophilicity (Hansch parameter π = 1.44), which can influence the solubility and transport properties of the molecule, a factor often exploited in medicinal and agrochemical chemistry. acs.orgiris-biotech.de

Bond Activation and Cleavage Studies

Specific studies on bond activation and cleavage for this compound are not widely reported. However, research on the parent compound, pyridine-2-thiol (B7724439), has demonstrated that C–S bond cleavage can be achieved. For instance, treatment of pyridine-2-thiol with H2 gas in the presence of dinuclear platinum or palladium complexes as catalysts can lead to the formation of pyridine, effectively cleaving the carbon-sulfur bond. This type of reaction suggests that under specific catalytic conditions, the C–S bond in the thiol tautomer could potentially be activated and cleaved, though this would likely require significant energetic input.

Photochemical and Thermal Reactivity

The photochemical behavior of pyridinethiones is well-documented. Upon UV irradiation, N-hydroxypyridine-2(1H)-thione derivatives are known to undergo facile N–O bond cleavage to produce a pyridylthiyl radical. researchgate.netacs.orgnih.gov Similarly, pyridine-2(1H)-thione itself can be excited to its triplet state upon laser photolysis. rsc.org This triplet species is electrophilic and can react with various compounds, including undergoing electron transfer or hydrogen abstraction. rsc.org It is plausible that this compound would exhibit analogous photochemical reactivity, potentially forming the corresponding 3-(trifluoromethylsulfanyl)pyridin-2-ylthiyl radical upon irradiation. Such radicals are key intermediates in various radical chain reactions.

Information regarding the specific thermal decomposition of this compound is limited. Generally, pyridinethiones are stable compounds, but at high temperatures, decomposition would likely involve fragmentation of the ring or loss of the substituents.

Spectroscopic and Structural Elucidation Techniques in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione, a multi-pronged NMR approach is essential for a complete structural assignment.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Assignment and Dynamics

Multi-nuclear NMR experiments provide direct observation of the magnetically active nuclei within the molecule (¹H, ¹³C, ¹⁹F, and potentially ¹⁵N), each offering unique insights into the electronic environment and connectivity.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring. The chemical shifts, coupling constants (J-couplings), and multiplicities of these signals are critical for determining their relative positions. For instance, the protons at positions 4, 5, and 6 would exhibit characteristic splitting patterns due to spin-spin coupling. The N-H proton of the thione tautomer would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would display signals for the five carbons of the pyridine ring and the carbon of the trifluoromethylsulfanyl (-SCF₃) group. The chemical shift of the C=S carbon (C2) would be a key indicator of the thione tautomer, typically appearing in the downfield region of the spectrum. The carbon of the CF₃ group would show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

¹⁹F NMR: As a compound containing a trifluoromethyl group, ¹⁹F NMR is a crucial tool. It would be expected to show a singlet for the three equivalent fluorine atoms of the -SCF₃ group. The chemical shift of this signal is highly indicative of the electronic environment of the trifluoromethyl group.

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR could provide valuable information about the nitrogen atom in the pyridine ring and confirm its electronic state.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H (Ring) | 6.5 - 8.5 | d, t, dd | Dependent on position and coupling. |

| ¹H (N-H) | 12.0 - 14.0 | br s | Broad singlet, solvent dependent. |

| ¹³C (C=S) | 175 - 185 | s | Characteristic thione chemical shift. |

| ¹³C (Ring) | 110 - 150 | s | Five distinct signals expected. |

| ¹³C (CF₃) | 120 - 130 | q | Quartet due to ¹JCF coupling. |

| ¹⁹F (SCF₃) | -40 to -50 | s | Singlet for the three fluorine atoms. |

Note: The chemical shift values presented are predictive and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, allowing for the unambiguous assignment of the proton spin system of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It is used to assign the carbon signals corresponding to the protonated carbons of the pyridine ring.

Variable Temperature NMR Studies

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as tautomerism (thione-thiol equilibrium) and restricted rotation. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, line broadening, or the coalescence of signals, which can be used to determine the thermodynamic and kinetic parameters of these dynamic processes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A prominent C=S stretching vibration, typically in the range of 1100-1250 cm⁻¹, would support the presence of the thione form. The N-H stretching vibration would appear as a broad band around 3100-3400 cm⁻¹. Vibrations associated with the C-F bonds of the trifluoromethyl group would be expected in the region of 1000-1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=S bond often gives a strong Raman signal, which can be useful for confirmation.

Interactive Data Table: Key FT-IR Vibrational Frequencies

| Functional Group | Characteristic Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=S Stretch | 1100 - 1250 | Medium to Strong |

| C-F Stretch | 1000 - 1100 | Strong |

| C=C, C=N Stretch (Ring) | 1400 - 1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the pyridine-2-thione chromophore. The position and intensity of these bands are influenced by the substituents on the pyridine ring.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to obtain structural information from its fragmentation pattern.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass of the molecular ion, which can be used to confirm the elemental composition (C₆H₄F₃NS₂).

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Characteristic fragmentation pathways might include the loss of the -SCF₃ group or fragmentation of the pyridine ring, helping to confirm the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For this compound, a single crystal X-ray diffraction experiment would be expected to reveal key structural parameters. The data presented in the table below is hypothetical and illustrates the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1045 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.65 |

| R-factor | < 0.05 |

The analysis would likely confirm the thione tautomeric form in the solid state, with a distinct C=S double bond. Furthermore, intermolecular interactions, such as hydrogen bonding involving the N-H group and the sulfur atom, would be elucidated, providing a deeper understanding of the crystal packing.

Surface-Sensitive Spectroscopic Methods for Interfacial Studies

The study of how molecules arrange and interact at surfaces and interfaces is critical for applications in areas such as catalysis, sensors, and materials science. Surface-sensitive spectroscopic techniques provide detailed information about the chemical composition, orientation, and electronic structure of molecules at these interfaces.

Infrared Reflection-Absorption Spectroscopy (IRRAS)

IRRAS is a powerful technique for studying the vibrational properties of thin films and monolayers on reflective substrates. By measuring the absorption of infrared radiation, IRRAS can identify functional groups and determine the orientation of molecules on a surface. For this compound, IRRAS studies on a gold or other suitable metallic surface would be expected to reveal characteristic vibrational modes.

Key expected vibrational bands and their potential interpretations are summarized below:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |

| N-H stretch | 3200-3400 | Indicates the presence of the pyridine-thione tautomer. |

| C=C/C=N stretches (ring) | 1550-1650 | Characteristic of the pyridine ring. |

| C=S stretch | 1100-1250 | Confirms the thione form; its position can indicate intermolecular interactions. |

| C-F stretches (CF₃) | 1000-1100 | Strong absorptions characteristic of the trifluoromethyl group. |

By analyzing the intensity of these bands as a function of the polarization of the incident infrared light, the orientation of the molecule with respect to the surface can be determined.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to a thin film of this compound, XPS would provide core-level spectra for each element present.

The binding energies of the core electrons are sensitive to the chemical environment of the atom. The table below lists the expected core-level binding energies for the key elements in the molecule.

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

| C 1s | ~285 | Differentiates between C-C/C-H, C-N, C-S, and C-F bonds. | |

| N 1s | ~400 | Provides information on the protonation state of the nitrogen atom. | |

| S 2p | ~164 | Distinguishes between thione (C=S) and thiol (C-S) forms. | |

| F 1s | ~689 | Characteristic of the trifluoromethyl group. |

Analysis of the S 2p spectrum would be particularly crucial in confirming the thione structure and investigating any potential surface interactions or reactions involving the sulfur atom.

Near Edge X-ray Absorption Fine Structure (NEXAFS)

NEXAFS spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for probing the unoccupied electronic states of a molecule and is highly sensitive to molecular orientation. By tuning the energy of the incident X-rays around the absorption edge of a specific element (e.g., C, N, S K-edges), transitions of core electrons to unoccupied molecular orbitals can be observed.

For this compound, NEXAFS studies would provide detailed information about the π* and σ* orbitals of the pyridine ring and the trifluoromethylsulfanyl group. The polarization dependence of the NEXAFS signal can be used to determine the orientation of the pyridine ring on a surface with high precision. For instance, the intensity of the π* resonances of the pyridine ring will be maximized when the electric field vector of the X-rays is aligned with the π* orbitals. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

No specific peer-reviewed data from quantum chemical calculations for 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione were found.

Geometry Optimization and Conformational Analysis

There are no published studies on the geometry optimization or conformational analysis of this compound. Such a study would theoretically determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

A detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and charge distribution for this compound, has not been reported in the available literature.

Natural Bond Orbital (NBO) Analysis

No Natural Bond Orbital (NBO) analysis, which would provide insights into intramolecular and intermolecular bonding and interactions, has been published for this compound.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

There are no available computational predictions for the NMR, IR, or UV-Vis spectra of this compound. Theoretical calculations are often used to complement experimental spectroscopic data, but neither was found for this specific molecule.

Reaction Mechanism Elucidation via Potential Energy Surface (PES) Mapping

No studies elucidating the reaction mechanisms of this compound through Potential Energy Surface (PES) mapping are present in the scientific literature.

Molecular Dynamics Simulations

There is no information available regarding molecular dynamics simulations for this compound to study its conformational flexibility or interactions.

Lack of Specific Computational Data for this compound

A thorough search of available scientific literature and chemical databases did not yield specific computational or theoretical investigations focused on the reactivity descriptors, such as Fukui functions and Molecular Electrostatic Potential (MEP), for the compound this compound.

While computational studies on various pyridine (B92270) and pyridine-2-thione derivatives exist, providing insights into their electronic properties and reactivity, research explicitly detailing these quantum chemical descriptors for the trifluoromethylsulfanyl-substituted variant at the 3-position is not publicly available at this time. Such studies are crucial for predicting the reactive sites of a molecule for electrophilic, nucleophilic, and radical attacks.

Therefore, the generation of a detailed section on the reactivity descriptors for this specific compound, including data tables for Fukui functions and MEP analysis, is not possible based on the current body of scientific evidence. Further theoretical research would be required to elucidate these specific properties for this compound.

Applications As Building Blocks and Precursors in Advanced Organic Synthesis and Materials Science

Synthesis of Novel Heterocyclic Systems

3-Trifluoromethylsulfanyl-1H-pyridine-2-thione is a prime candidate for the synthesis of novel and complex heterocyclic systems, particularly fused ring structures. The pyridine-2(1H)-thione scaffold is a well-established precursor for thieno[2,3-b]pyridines, a class of compounds with significant biological and pharmacological relevance. nih.gov

The typical synthetic route involves a two-step process:

S-alkylation: The thione sulfur atom acts as a nucleophile, reacting with various α-halo carbonyl compounds, α-halonitriles, or other electrophiles. This step forms a 2-(alkylthio)pyridine intermediate.

Intramolecular Cyclization: In the presence of a base, the intermediate undergoes an intramolecular cyclization, often a Thorpe-Ziegler reaction, to form the fused thiophene (B33073) ring. This yields a thieno[2,3-b]pyridine (B153569) derivative. nih.gov

Using this compound as the starting material, this sequence would produce thieno[2,3-b]pyridines with a trifluoromethylsulfanyl group at the 7-position. This group's strong electron-withdrawing nature can significantly influence the electronic properties and reactivity of the resulting heterocyclic system.

Below is a table illustrating the types of heterocyclic systems that can be synthesized from pyridine-2-thione precursors.

| Precursor | Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Pyridine-2(1H)-thione derivatives | α-Halocarbonyl compounds (e.g., chloroacetone, phenacyl bromide) | Substituted thieno[2,3-b]pyridines | nih.gov |

| 3-Cyanopyridine-2(1H)-thiones | Chloroacetonitrile | 3-Aminothieno[2,3-b]pyridine-2-carbonitriles | researchgate.net |

| Pyridine-2(1H)-thione derivatives | N-Aryl maleimides | Pyrrolo[3,4-f]quinolines (via cycloaddition) | researchgate.net |

| 3-Aminothieno[2,3-b]pyridines | Formamide or Triethyl orthoformate | Pyridothienopyrimidines | researchgate.net |

Role in the Construction of Organosulfur and Organofluorine Compounds

This molecule is inherently an important precursor for both organosulfur and organofluorine compounds due to its constituent functional groups.

Organosulfur Chemistry: The pyridine-2-thione core provides a reactive sulfur center. Beyond its use in cyclization reactions to form thiophenes, the thione group can undergo various transformations common in organosulfur chemistry. For instance, it can be oxidized to form the corresponding disulfide, a common structural motif. It can also be a precursor for pyridyl sulfides through reactions with appropriate electrophiles. wikipedia.org The synthesis of the parent compound itself likely involves the introduction of sulfur onto a pre-functionalized pyridine (B92270) ring, for example, by reacting a halopyridine with a sulfur nucleophile. wikipedia.orgnuph.edu.ua

Organofluorine Chemistry: The trifluoromethylsulfanyl (-SCF3) group is a critical moiety in modern medicinal and agricultural chemistry. researchgate.net Its inclusion in a molecule can enhance metabolic stability, increase lipophilicity, and modulate biological activity due to its strong electron-withdrawing nature. x-mol.net this compound serves as a building block that carries this valuable functional group into more complex molecular architectures.

The synthesis of such compounds typically falls into two main categories:

Direct Trifluoromethylthiolation: Introducing the -SCF3 group onto a pre-existing molecule.

Indirect Construction: Building the -SCF3 group from trifluoromethyl (-CF3) and sulfur-containing precursors. researchgate.netx-mol.net

This makes this compound a valuable synthon for creating a diverse range of advanced, fluorine-containing molecules. nih.govnih.gov

Precursor for Advanced Materials (e.g., Organic Conductors, Semiconductors, Photovoltaics)

Pyridine- and thiophene-based derivatives are foundational components in the field of organic electronics. Pyridine-containing molecules are often used as electron-transporting materials (ETMs) in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells due to their electron-deficient nature. The strategic placement of the nitrogen atom and other substituents allows for the fine-tuning of frontier molecular orbital (HOMO/LUMO) energy levels, which is crucial for efficient charge injection and transport.

By serving as a precursor to larger, conjugated systems like substituted thieno[2,3-b]pyridines, this compound offers a pathway to new organic semiconductor materials. The presence of both the electron-deficient pyridine ring and the strongly electron-withdrawing trifluoromethylsulfanyl group would be expected to lower the LUMO energy level of any resulting conjugated material, a desirable trait for high-performance n-type (electron-transporting) semiconductors.

Ligand Design and Coordination Chemistry

The pyridine-2-thiol (B7724439)/thione tautomer is an excellent and versatile ligand in coordination chemistry. researchgate.net It can coordinate to metal centers in several ways:

As a neutral thione ligand, binding through the sulfur atom (κ¹-S).

As an anionic thiolate ligand (after deprotonation), binding through either the sulfur or nitrogen atom.

As a chelating ligand, binding through both sulfur and nitrogen (κ²-N,S).

As a bridging ligand, connecting two or more metal centers.

The trifluoromethyl group is known to influence the coordination properties of ligands. For instance, zinc(II) complexes with trifluoromethyl-pyridine carboxylic acid ligands have shown that the position of the CF3 group affects the coordination mode and subsequent biological activity. rsc.org While not the exact compound, the closely related 3-(Trifluoromethyl)pyridine-2-thione has been reported as a ligand in the synthesis of tin(IV) and lead(II) complexes. This strongly supports the potential of this compound to act as a versatile ligand. The electronic effects of the -SCF3 group would likely modulate the donor properties of the sulfur and nitrogen atoms, thereby influencing the stability and reactivity of the resulting metal complexes.

Applications in Catalysis

While direct catalytic applications of this compound have not been extensively reported, its role as a ligand is directly relevant to catalysis. Metal complexes are at the heart of many catalytic processes, and the ligand's structure dictates the catalyst's activity, selectivity, and stability.

2-Mercaptopyridine itself has been shown to act as a metal-free catalyst for C-H borylation of heteroarenes. wikipedia.org Furthermore, metal complexes incorporating pyridine-based ligands are used in a variety of catalytic reactions. By forming complexes with transition metals like palladium, rhodium, or copper, this compound could be used to create novel catalysts. The electron-withdrawing -SCF3 group could enhance the stability of the metal center or tune its Lewis acidity, potentially leading to improved catalytic performance in reactions such as cross-coupling, oxidation, or reduction.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione presents a considerable challenge due to the need for precise regiochemical control in the introduction of two distinct sulfur-containing functional groups onto the pyridine (B92270) ring. Current synthetic strategies for related trifluoromethyl-substituted pyridines often rely on multi-step processes, which can be inefficient and generate significant waste. nih.govresearchgate.net

Future research will likely focus on the development of more direct and atom-economical synthetic routes. One promising approach involves the C-H functionalization of a pre-formed pyridine-2-thione. This would entail the selective introduction of the trifluoromethylsulfanyl group at the C-3 position, a transformation that is currently not well-documented for this specific substrate. Another avenue for exploration is the construction of the substituted pyridine ring from acyclic precursors already bearing the trifluoromethylsulfanyl moiety. This approach could offer better control over the final substitution pattern.

Furthermore, the development of catalytic methods, particularly those employing transition metals, could provide milder and more efficient pathways. For instance, palladium-catalyzed cross-coupling reactions have been successfully used to form Ar–SCF3 bonds in various systems and could potentially be adapted for the synthesis of 3-trifluoromethylsulfanyl-pyridines from appropriate precursors. nih.gov

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Precursor 1 | Precursor 2 | Key Transformation | Potential Advantages |

| C-H Functionalization | 1H-Pyridine-2-thione | Trifluoromethylthiolating agent | Direct C-H trifluoromethylthiolation | Atom economy, reduced step count |

| Ring Construction | Acyclic SCF3-containing building block | Nitrogen source | Cyclization/aromatization | Regiocontrol |

| Cross-Coupling | 3-Halo-1H-pyridine-2-thione | SCF3 source | Palladium-catalyzed coupling | Functional group tolerance |

| Precursor Modification | 3-Trifluoromethylsulfanyl-2-halopyridine | Thiolating agent | Nucleophilic substitution | Utilizes known precursors |

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is expected to be rich and complex, influenced by the interplay between the electron-withdrawing trifluoromethylsulfanyl group and the versatile pyridine-2-thione moiety. The thione group can exist in tautomeric equilibrium with its corresponding thiol form, 2-mercapto-3-(trifluoromethylsulfanyl)pyridine, opening up diverse reaction possibilities at both the sulfur and nitrogen atoms.

Future research should aim to systematically investigate the reactivity of this compound. This includes exploring its behavior in fundamental organic reactions such as alkylation, acylation, oxidation, and reduction at the sulfur and nitrogen centers. The trifluoromethylsulfanyl group is known for its high lipophilicity and metabolic stability, making derivatives of this compound potentially interesting for medicinal chemistry applications. chemicalbook.com

Furthermore, the pyridine ring itself can undergo various transformations. The electronic nature of the trifluoromethylsulfanyl group will influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the pyridine ring. Understanding these reactivity patterns is crucial for the further functionalization of the molecule and the synthesis of more complex derivatives. The potential for this compound to act as a ligand in coordination chemistry also warrants investigation, given the presence of multiple potential coordination sites (N, S).

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound. nih.govorgsyn.org Future research in this area will be instrumental in guiding synthetic efforts and exploring potential applications.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, including its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. tjnpr.orgresearchgate.net This information can provide insights into its reactivity, stability, and potential interaction with other molecules. For instance, computational models can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new reactions.

Moreover, computational studies can be used to model the tautomeric equilibrium between the thione and thiol forms and to calculate their relative energies. This is crucial for understanding the compound's behavior in different chemical environments. Advanced modeling techniques can also be used to predict spectroscopic properties (e.g., NMR, IR spectra), which can aid in the characterization of newly synthesized compounds. In the context of drug design, molecular docking simulations could be used to predict the binding affinity of this compound and its derivatives with biological targets. nih.gov

Integration in Supramolecular Chemistry and Nanomaterials

The unique structural and electronic features of this compound make it an intriguing building block for supramolecular chemistry and the development of novel nanomaterials. The pyridine nitrogen and the thione/thiol group provide potential sites for hydrogen bonding and coordination with metal ions, enabling the formation of self-assembled structures. rsc.orgrsc.org

Future research could explore the use of this compound in the design of functional supramolecular assemblies, such as coordination polymers, metal-organic frameworks (MOFs), and macrocycles. chemicalbook.comrsc.org The presence of the trifluoromethylsulfanyl group could influence the packing and properties of these assemblies, potentially leading to materials with interesting optical, electronic, or catalytic properties. The self-assembly of such molecules on surfaces could also be investigated for applications in molecular electronics and sensor technology.

In the realm of nanomaterials, this compound could be used as a surface ligand to functionalize nanoparticles. The sulfur atom can bind strongly to the surface of metal nanoparticles (e.g., gold, silver), while the pyridine and trifluoromethylsulfanyl groups can be used to tune the properties and functionality of the resulting nanomaterials. Such functionalized nanoparticles could find applications in areas such as catalysis, bio-imaging, and drug delivery. nih.gov

Sustainable and Scalable Synthetic Methodologies

The principles of green chemistry are increasingly important in modern chemical synthesis, emphasizing the need for environmentally benign and efficient processes. nih.govfrontiersin.org Future research on this compound should prioritize the development of sustainable and scalable synthetic methodologies.

This includes the use of greener solvents, catalysts, and reagents. For example, exploring reactions in water or bio-based solvents, or under solvent-free conditions, would be a significant step towards sustainability. The development of catalytic systems that can be recycled and reused is also a key goal.

Furthermore, as potential applications for this compound emerge, the need for scalable synthetic routes will become critical. This requires moving beyond laboratory-scale syntheses to processes that can be safely and efficiently implemented on a larger scale. Flow chemistry, for instance, offers a promising platform for the scalable and controlled synthesis of fine chemicals and could be a valuable tool in the production of this compound and its derivatives. The transition from traditional batch processing to continuous flow manufacturing can often lead to improved safety, efficiency, and product quality. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-trifluoromethylsulfanyl-1H-pyridine-2-thione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a common approach involves reacting trifluoromethylthiol-containing precursors with pyridine-2-thione derivatives under inert conditions. Key reagents include triethylamine (Et₃N) as a base and tetrahydrofuran (THF) as a solvent, with reaction times spanning 48–72 hours at room temperature . Monitoring via thin-layer chromatography (TLC) ensures completion, followed by purification using column chromatography to isolate the product . Yield optimization requires precise stoichiometry and moisture-free conditions due to the sensitivity of sulfur-containing intermediates.

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Characterization relies on multimodal analysis:

- Spectroscopy : ¹H/¹³C NMR confirms the pyridine backbone and trifluoromethylsulfanyl group. The thione moiety is identified via IR (C=S stretch at ~1200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₆H₃F₃NS₂, theoretical M.W. 210.09 g/mol) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms regioselectivity of substituents, though this data is often relegated to supplementary materials in published studies .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Post-synthesis, residual salts (e.g., triethylammonium chloride) are removed via filtration. Solvent evaporation under reduced pressure precedes column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Recrystallization from ethanol/water mixtures (1:1) enhances purity to >95%, as confirmed by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethylsulfanyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethylsulfanyl group (-SCF₃) deactivates the pyridine ring, directing electrophilic substitutions to the 4- and 6-positions. Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) requires careful ligand selection (e.g., Pd(PPh₃)₄) to overcome steric hindrance . Comparative studies show lower yields for aryl boronic acid couplings (40–60%) versus azide substitutions (70–85%), attributed to competing side reactions with the thione sulfur .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer : The compound exhibits pH-dependent degradation. In acidic conditions (pH < 3), protonation of the thione sulfur leads to dimerization, detectable via HPLC-MS. Thermal gravimetric analysis (TGA) shows stability up to 150°C, but prolonged heating (>6 hours at 80°C) in solution causes decomposition to 3-trifluoromethylpyridine derivatives . Storage recommendations include inert atmospheres (N₂/Ar) and desiccated environments to prevent hydrolysis.

Q. How can contradictory data on regioselectivity in derivatization reactions be resolved?

- Methodological Answer : Discrepancies arise from competing reaction pathways. For example, azide substitutions may yield 4-azido-6-SCF₃-pyridine-2-thione as the major product (70%), while thiocyanate reactions favor 5-thiocyanato isomers (55%) . Mechanistic studies using DFT calculations suggest that transition-state steric effects and solvent polarity (e.g., DMF vs. THF) dictate regioselectivity . Validation requires tandem LC-MS and 2D NMR (COSY, HSQC) to unambiguously assign positions.

Analytical and Contradiction Management

Q. Why do NMR spectra sometimes show unexpected peaks for this compound?

- Methodological Answer : Trace impurities (e.g., disulfide byproducts from sulfur oxidation) or tautomerization (thione ↔ thiol) can complicate NMR interpretation. Deuterated DMSO-d₆ stabilizes the thione form, while spiking with D₂O suppresses exchange broadening. For disulfide detection, LC-MS with electrospray ionization (ESI+) identifies dimeric masses (m/z 419.18) .

Q. How can researchers reconcile discrepancies in reported biological activity data?

- Methodological Answer : Variability in bioassay results (e.g., antimicrobial IC₅₀ values) often stems from differences in sample purity or assay conditions. Standardized protocols (e.g., CLSI guidelines) and orthogonal purity verification (HPLC, elemental analysis) are critical. For instance, impurities ≤2% (by HPLC) are tolerable for preliminary screens, but structure-activity relationship (SAR) studies require ≥98% purity .

Tables for Key Data

Table 1 : Synthetic Routes and Yields

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | NaSCF₃, THF, 25°C, 72 h | 78 | |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, DMF, 80°C | 52 |

Table 2 : Stability Under Stress Conditions

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| pH 2.0, 25°C | Dimerization | 4 h | |

| 80°C, Dry THF | Thermal decomposition | 6 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.